molecular formula C21H25NO B5172882 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide

2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide

Cat. No.: B5172882
M. Wt: 307.4 g/mol
InChI Key: FXGMNGSIOPLTGN-UHFFFAOYSA-N
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Description

2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide is an organic compound with a complex structure It is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and two 4-methylphenyl groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl chloride with cyclopropane carboxylic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the halogen atom is replaced by another nucleophile such as an amine or thiol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(4-methylphenyl)hexafluoropropane: Similar in structure but contains fluorine atoms instead of the cyclopropane ring.

    2,2-bis(4-methylphenyl)propane: Lacks the cyclopropane ring and has different chemical properties.

Uniqueness

2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide is unique due to the presence of the cyclopropane ring, which imparts specific chemical reactivity and stability. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-14(2)22-20(23)19-13-21(19,17-9-5-15(3)6-10-17)18-11-7-16(4)8-12-18/h5-12,14,19H,13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGMNGSIOPLTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NC(C)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321163
Record name 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

360764-60-9
Record name 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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